molecular formula C10H12N2O B15318956 2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL

2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL

Cat. No.: B15318956
M. Wt: 176.21 g/mol
InChI Key: YIVNFWJIUITCPX-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound features a benzodiazole ring, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring. Benzodiazole derivatives are known for their diverse biological activities and are used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-nitro-1H-benzimidazole with a suitable alkylating agent, followed by reduction of the nitro group to an amine and subsequent functionalization to introduce the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,3-Benzodiazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group and the benzodiazole ring can significantly impact its interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)propan-2-ol

InChI

InChI=1S/C10H12N2O/c1-10(2,13)7-3-4-8-9(5-7)12-6-11-8/h3-6,13H,1-2H3,(H,11,12)

InChI Key

YIVNFWJIUITCPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N=CN2)O

Origin of Product

United States

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